8-bromo-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

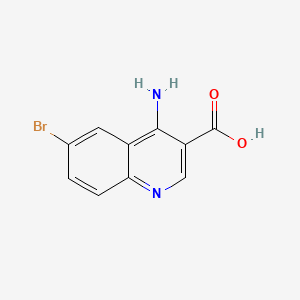

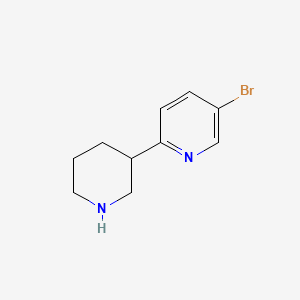

8-Bromo-4H-chromen-4-one is a chemical compound with the formula C9H5BrO2 . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

Synthesis Analysis

The synthesis of chroman-4-one-derived compounds has been a subject of several studies . The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Molecular Structure Analysis

The molecular formula of 8-Bromo-4H-chromen-4-one is C9H5BrO2 . The average mass is 301.135 Da and the monoisotopic mass is 299.978577 Da .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Aplicaciones Científicas De Investigación

G Protein-Coupled Receptor Agonists : 8-Amido-chromen-4-one-2-carboxylic acid derivatives, related to 8-bromo-4H-chromen-4-one, are identified as novel agonists for the G protein-coupled orphan receptor GPR35. These compounds show high selectivity and potency, making them potential pharmacological tools for studying GPR35's physiological and pathological roles, and as future drug targets (Funke et al., 2013).

Crystal Structure Analysis : The crystal structure of Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromen [4,3-c][1,2] isoxazole-3a(4H)-carboxylate, a potential active compound, was determined using X-ray diffraction. This study contributes to understanding the structural aspects of such compounds (Malathy et al., 2016).

Synthesis of Aza-/Oxa-Naphthalen-8-ones : Tetracyclic aza-naphthalen-8-ones and oxa-naphthalen-9-ones were synthesized starting from 3-bromo-4-methyl benzo[h]-chromen-2-one. These compounds displayed antimicrobial activity, indicating their potential application in medicinal chemistry (Soman & Thaker, 2013).

Synthesis of 4H-Chromene Derivatives : A study focused on the synthesis of 2-amide-3-carboxylate-4-aryl-4H-chromene derivatives, which are important for various chemical and pharmaceutical applications (Zeng et al., 2012).

Antibacterial Activity : Research on 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One revealed its potential for synthesizing compounds with antibacterial activity. Several new (2H-chromen-3-yl)thiazol-2-derivatives were synthesized and showed strong activity against various bacterial strains (Abdel-Aziem et al., 2021).

Antitumor Agents : A study on the synthesis of 6-bromo-8-ethoxy-3-nitro-2H-chromene identified it as a potent antitumor agent, surpassing previously known compounds in its efficacy against tumor cell lines and potential anti-angiogenesis activity (Yin et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, future research could focus on its potential in drug designing and development .

Propiedades

IUPAC Name |

8-bromochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAJUSDRMNWTJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)

![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)

![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)

![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)

![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)

![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)